(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of Grignard reagents, as seen in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, where a Grignard reagent is used to introduce the methanol group . Similarly, the synthesis of (4-ethenylphenyl)diphenyl methanol is described as straightforward, suggesting that the synthesis of related compounds like "(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol" could also be achieved through direct methods .
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as X-ray diffraction crystallography, as demonstrated for bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that a similar approach could be used to determine the molecular structure of "(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol".
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the use of aryl azides as protecting groups for thiols that can be cleaved under mild conditions , and the [3+2] cycloaddition using α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipoles . These reactions highlight the reactivity of trifluoromethyl groups and their potential in synthetic chemistry, which could be relevant for the chemical reactions of "(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of hydrogen bonds in the crystal structure of (4-methoxyphenyl)diphenylmethanol indicates the potential for intermolecular interactions in similar compounds . The trifluoromethyl group is known for its electron-withdrawing properties, which would influence the physical and chemical properties of "(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol".
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
- Method : The compound is synthesized and applied in various forms. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of its derivatives .
- Results : More than 20 new derivatives have acquired ISO common names. Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Antibacterial Agents
- Application : The compound is used in the synthesis of biphenyl and dibenzofuran derivatives, which serve as potential antimicrobial agents against antibiotic-resistant bacteria .
- Method : A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .
- Results : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
3. Anti-Proliferative Agents
- Application : The compound is used in the synthesis of derivatives that exhibit anti-proliferative effects .
- Method : The compound is synthesized into various derivatives .
- Results : Among the synthetic compounds, 3-(2-methylbut-3-en-2-yl)-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-ol (5c) exhibited a medium inhibitory effect on human umbilical vein endothelial cells (HUVECs; IC 50 = 40.0 μM) in contrast to honokiol (IC 50 = 57.0 μM) and blocked the proliferation of C26 (murine colon adenocarcinoma, IC 50 = 15.0 ).
It’s also worth noting that the development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
It’s also worth noting that the development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFDTRUBSFXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621505 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
457889-46-2 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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